molecular formula C14H25N3O3 B13682798 Tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate

Tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate

Cat. No.: B13682798
M. Wt: 283.37 g/mol
InChI Key: VEHCGRZUQHIHEU-UHFFFAOYSA-N
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Description

Tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might begin with the formation of a key intermediate through a series of reactions, including amination, cyclization, and esterification .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with comparable ring structures, such as:

  • Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidin-2-yl)amino)-pyridin-3-yl)-piperazine-1-carboxylate.
  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate.

Uniqueness

What sets tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate apart is its specific ring structure and functional groups, which confer unique chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H25N3O3

Molecular Weight

283.37 g/mol

IUPAC Name

tert-butyl 7-amino-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate

InChI

InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)11-7-5-9-16-8-4-6-10(15)12(18)17(11)16/h10-11H,4-9,15H2,1-3H3

InChI Key

VEHCGRZUQHIHEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN2N1C(=O)C(CCC2)N

Origin of Product

United States

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